N-(4-acetylphenyl)butanamide
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Overview
Description
N-(4-Acetylphenyl)butanamide is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)butanamide typically involves the acylation of 4-aminophenylbutanamide with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
4-Aminophenylbutanamide+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors to control temperature, pressure, and reaction time. The process ensures high yield and purity of the final product. The use of catalysts and solvents may also be optimized to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: N-(4-Acetylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products:
Oxidation: Formation of 4-(carboxyphenyl)butanamide.
Reduction: Formation of 4-(hydroxyphenyl)butanamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-Acetylphenyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)butanamide involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The phenyl ring provides a hydrophobic surface that can interact with lipid membranes or hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
N-(4-Acetylphenyl)butanamide can be compared with other similar compounds, such as:
N-(4-Methylphenyl)butanamide: Differing by the presence of a methyl group instead of an acetyl group.
N-(4-Hydroxyphenyl)butanamide: Differing by the presence of a hydroxy group instead of an acetyl group.
N-(4-Nitrophenyl)butanamide: Differing by the presence of a nitro group instead of an acetyl group.
Uniqueness: The presence of the acetyl group in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and the ability to form hydrogen bonds. These properties can influence its biological activity and make it distinct from other similar compounds.
Properties
IUPAC Name |
N-(4-acetylphenyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-4-12(15)13-11-7-5-10(6-8-11)9(2)14/h5-8H,3-4H2,1-2H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUCBOHGQYYIQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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